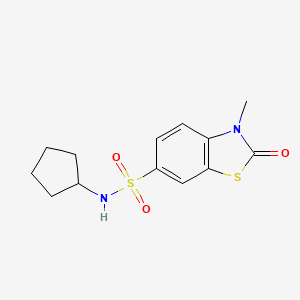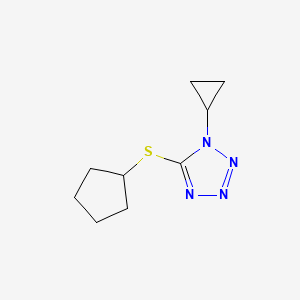
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as CBX or TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CBX belongs to the class of benzothiazole sulfonamide compounds and has been shown to have potent inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase.
作用機序
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exerts its inhibitory effects on BTK by binding to the kinase domain and preventing its activation. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have potent anti-proliferative effects on various B-cell malignancies, including CLL, MCL, and WM. It has also been shown to induce apoptosis in these cells by activating the intrinsic apoptotic pathway. Additionally, N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6, and promoting the production of anti-inflammatory cytokines, including IL-10.
実験室実験の利点と制限
One of the major advantages of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one of the limitations of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been shown to have off-target effects on other kinases, including ITK and TEC kinase, which can limit its specificity.
将来の方向性
There are several potential future directions for the development of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and other benzothiazole sulfonamide compounds. One potential direction is the development of more potent and selective inhibitors of BTK that can overcome the limitations of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. Another potential direction is the combination of BTK inhibitors with other targeted therapies, including PI3K inhibitors and BCL-2 inhibitors, to enhance their efficacy. Additionally, the development of novel delivery systems, including nanoparticles and liposomes, may help to overcome the solubility issues associated with N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and other benzothiazole sulfonamide compounds.
合成法
The synthesis of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves several steps, including the condensation of 2-aminobenzenesulfonamide with cyclopentanone to form N-cyclopentyl-2-aminobenzene sulfonamide. This intermediate is then reacted with methyl isobutyryl chloride to form N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide. The final product is obtained by purifying the crude product through recrystallization.
科学的研究の応用
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to have potent inhibitory effects on BTK, a kinase that plays a critical role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
特性
IUPAC Name |
N-cyclopentyl-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-15-11-7-6-10(8-12(11)19-13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUQTIFNDMTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)